1-(3-hydroxypropyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including an indoline ring and a cyclopentapyrimidinone ring . The presence of these rings suggests that the compound may have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indoline ring and the cyclopentapyrimidinone ring. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the indoline and cyclopentapyrimidinone rings, as well as the various functional groups. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the specific arrangement of the functional groups .Scientific Research Applications
Synthesis and Antimicrobial Activity
A significant area of research involves the synthesis of novel heterocyclic compounds derived from this chemical structure, aiming to explore their antimicrobial properties. For instance, El-Sayed et al. (2016) reported the synthesis of new 3-(pyrimidin-4-yl)-1H-indole derivatives, investigating their antimicrobial activity through molecular docking studies. The study found that some synthesized compounds exhibited high growth inhibition activities against various pathogens, highlighting the potential application of such compounds in developing new antimicrobial agents (El-Sayed et al., 2016).
Anticancer and Anti-tubercular Agents
Research has also focused on the development of derivatives as potential anticancer and anti-tubercular agents. Akhaja and Raval (2012) synthesized tetrahydropyrimidine–isatin hybrids and screened them for antibacterial, antifungal, and anti-tubercular activity, indicating the versatility of this compound's derivatives in addressing various diseases (Akhaja & Raval, 2012).
Anti-inflammatory Applications
Furthermore, the exploration into anti-inflammatory applications has been documented. Fahmy et al. (2012) synthesized a series of heterocyclic derivatives conjugated with a 1,3-disubstituted pyrazole moiety, starting from a similar core structure. The compounds demonstrated significant anti-inflammatory activities with minimal ulcerogenic effects, positioning them as promising candidates for the development of safer anti-inflammatory drugs (Fahmy et al., 2012).
Future Directions
Properties
IUPAC Name |
4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(3-hydroxypropyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-12-4-10-23-17-8-3-6-15(17)19(21-20(23)26)27-13-18(25)22-11-9-14-5-1-2-7-16(14)22/h1-2,5,7,24H,3-4,6,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAHIULQQFKKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCC4=CC=CC=C43)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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